4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile involves multiple steps including nucleophilic substitution, intramolecular cyclization, and condensation reactions. For instance, the synthesis of tetrahydrobenzo[b][1,4]diazepine derivatives involves the SN2 nucleophilic substitution followed by base-mediated intramolecular cyclization (Pathak, Nag, & Batra, 2006). Another approach involves a one-pot three-component condensation reaction leading to the synthesis of benzo[b][1,5]diazepine derivatives (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Molecular Structure Analysis
Structural studies of related compounds, such as the X-ray crystal structure analysis, provide insights into the molecular conformation, stereochemistry, and the influence of substituents on the overall structure. These analyses are crucial for understanding the reactivity and interaction of these compounds with biological targets (Núñez Alonso et al., 2020).
Scientific Research Applications
Anti-tubercular Agents : A study by Naidu et al. (2016) explored the design, synthesis, and evaluation of various 1,4-diazepan-1-yl benzo[d]isoxazole derivatives for anti-tubercular activity. Some compounds showed moderate to good activity against Mycobacterium tuberculosis strains (Naidu et al., 2016).
Antimicrobial and Anticancer Activities : Verma et al. (2015) synthesized 1,4-diazepin-1-yl derivatives and evaluated them for their antimicrobial and anticancer activities. One compound showed potent anticancer activity against HCT 116 cancer cell lines (Verma et al., 2015).
σ1 Receptor Ligands : Fanter et al. (2017) conducted a chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands. Their study revealed that certain diazepane derivatives have high σ1 affinity and show potential for cognition enhancing effects (Fanter et al., 2017).
Synthesis of Benzodiazepines : Research by Kaegi et al. (1982) on the synthesis of benzodiazepines involved the use of benzonitriles, which are structurally similar to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (Kaegi et al., 1982).
Synthesis of Benzo[e][1,4]diazepin-3-ones : Geng et al. (2019) reported on the synthesis of benzo[e][1,4]diazepin-3-ones, showcasing the versatile applications of 1,4-diazepane derivatives in medicinal chemistry (Geng et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it is challenging to summarize the biochemical pathways affected by 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile . Future studies should focus on identifying these pathways and their downstream effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information about 4-(4-methyl-1,4-diazepan-1-yl)benzonitrile, it is difficult to discuss these factors .
properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRMQRYMWJWCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592393 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166438-80-8 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.